![molecular formula C8H3BrF2O3 B12516705 2,2-Difluorobenzo[d][1,3]dioxole-4-carbonyl bromide](/img/structure/B12516705.png)
2,2-Difluorobenzo[d][1,3]dioxole-4-carbonyl bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Difluorobenzo[d][1,3]dioxole-4-carbonyl bromide is a chemical compound known for its unique structural properties and reactivity. It is part of the benzodioxole family, which is characterized by a dioxole ring fused to a benzene ring. The presence of two fluorine atoms and a carbonyl bromide group makes this compound particularly interesting for various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluorobenzo[d][1,3]dioxole-4-carbonyl bromide typically involves the introduction of fluorine atoms and a carbonyl bromide group to a benzodioxole precursor. One common method involves the bromination of 2,2-difluorobenzo[d][1,3]dioxole using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluorobenzo[d][1,3]dioxole-4-carbonyl bromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as triethylamine.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and appropriate ligands for Suzuki or Heck reactions.
Major Products Formed
Substitution: Amino or thio derivatives of the benzodioxole.
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Coupling: Complex aromatic compounds.
Scientific Research Applications
2,2-Difluorobenzo[d][1,3]dioxole-4-carbonyl bromide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactivity and structural properties.
Medicine: Explored for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and agrochemicals.
Mechanism of Action
The mechanism of action of 2,2-Difluorobenzo[d][1,3]dioxole-4-carbonyl bromide involves its reactivity towards nucleophiles and electrophiles. The presence of the carbonyl bromide group makes it highly reactive, allowing it to participate in various chemical transformations. The fluorine atoms enhance its stability and influence its electronic properties, making it a valuable intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Difluoro-1,3-benzodioxole-4-carboxaldehyde
- 2,2-Difluoro-1,3-benzodioxole-5-carboxylic acid
- 2,2-Difluorobenzo[d][1,3]dioxole-4-boronic acid
Uniqueness
2,2-Difluorobenzo[d][1,3]dioxole-4-carbonyl bromide stands out due to the presence of the carbonyl bromide group, which imparts unique reactivity compared to its analogs. This makes it particularly useful in synthetic applications where selective reactivity is required.
Properties
Molecular Formula |
C8H3BrF2O3 |
|---|---|
Molecular Weight |
265.01 g/mol |
IUPAC Name |
2,2-difluoro-1,3-benzodioxole-4-carbonyl bromide |
InChI |
InChI=1S/C8H3BrF2O3/c9-7(12)4-2-1-3-5-6(4)14-8(10,11)13-5/h1-3H |
InChI Key |
VYJLGEABYDHJHV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)OC(O2)(F)F)C(=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


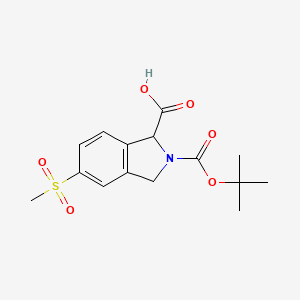
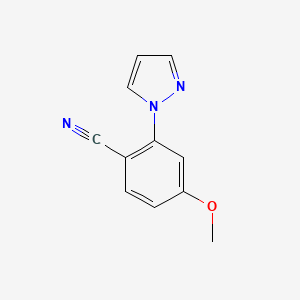


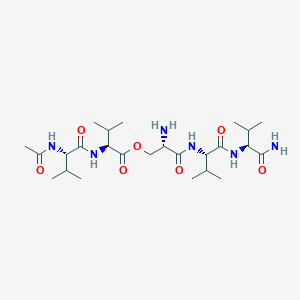
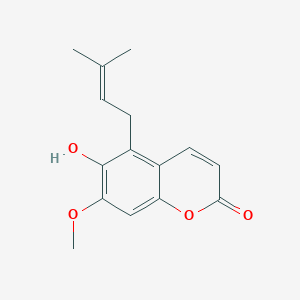
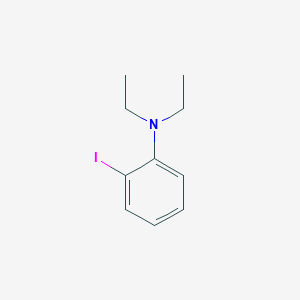
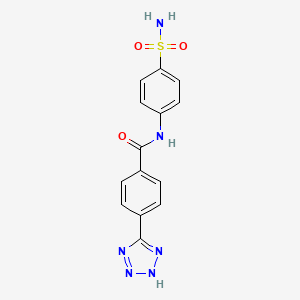



![Guanidine, [3-[(phosphonooxy)methyl]phenyl]-](/img/structure/B12516688.png)
![2-Amino-4-{[1-(carboxymethylcarbamoyl)propyl]carbamoyl}butanoic acid](/img/structure/B12516694.png)

